![molecular formula C10H12N6 B3012905 4-Methyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine CAS No. 2415512-25-1](/img/structure/B3012905.png)
4-Methyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a triazole and an azetidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The azetidine ring can be formed through nucleophilic substitution reactions involving azetidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes selecting suitable solvents, catalysts, and reaction temperatures. For example, using acetonitrile as a solvent and copper(I) iodide as a catalyst can enhance the efficiency of the CuAAC reaction .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Aplicaciones Científicas De Investigación
Anticancer Activity
One of the primary applications of 4-Methyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine is in the development of anticancer agents. Research indicates that compounds with similar structural features have shown efficacy against various cancer types, particularly through the inhibition of specific kinases associated with tumor growth.
- Mechanism of Action : The compound is believed to inhibit c-KIT kinase, a receptor tyrosine kinase implicated in several cancers, including gastrointestinal stromal tumors (GISTs). Mutations in c-KIT can lead to uncontrolled cell proliferation, making it a target for therapeutic intervention .
Antimicrobial Properties
The triazole moiety in the compound suggests potential antimicrobial activity. Triazoles are known for their ability to disrupt fungal cell membranes and inhibit fungal growth.
- Case Studies : Similar compounds have been tested against various fungal pathogens, showing promising results in vitro. Further research could explore the specific efficacy of this compound against specific strains.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the pyrimidine and triazole rings can significantly affect biological activity.
Substituent | Effect on Activity |
---|---|
Methyl group on pyrimidine | Increases lipophilicity, potentially enhancing cell permeability |
Triazole ring | Contributes to bioactivity by interacting with biological targets |
Synthesis and Optimization
Ongoing research efforts focus on synthesizing analogs of this compound to enhance its potency and selectivity against cancer cells while minimizing side effects.
Clinical Trials
Future clinical trials will be essential to evaluate the safety and efficacy of this compound in human subjects, particularly for its application in cancer therapy.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways. Molecular docking studies have shown that this compound can interact with proteins such as ATF4 and NF-kB, which are involved in the regulation of inflammation and stress responses .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Thiazole derivatives: Exhibiting antibacterial, antifungal, and anti-inflammatory activities.
Triazole derivatives: Used in various pharmacological applications due to their stability and bioactivity.
Uniqueness
4-Methyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine is unique due to its combination of a triazole and azetidine ring within a pyrimidine framework. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Actividad Biológica
4-Methyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C10H12N6, with a molecular weight of approximately 220.25 g/mol. The compound features a pyrimidine ring substituted with a methyl group and an azetidine moiety linked to a triazole ring, which is known for its role in enhancing biological activity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression, such as USP28, which plays a role in deubiquitination processes that stabilize oncogenes like c-Myc .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of triazole compounds exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. The azetidine structure may enhance the lipophilicity and membrane permeability of the compound, facilitating its action against microbial cells.
- Receptor Modulation : Some studies suggest that the triazole moiety can interact with G-protein-coupled receptors, potentially influencing pathways related to anxiety and mood disorders .
Anticancer Activity
A recent study evaluated several triazole derivatives for their ability to inhibit cancer cell proliferation. The results indicated that compounds similar to this compound effectively reduced cell viability in breast cancer and non-small cell lung cancer cell lines, with IC50 values ranging from 10 to 20 µM .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 (Breast) | 15 |
Compound B | A549 (Lung) | 12 |
4-Methyl... | HGC-27 (Gastric) | 18 |
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has been documented against various strains:
Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
E. coli | 100 |
S. aureus | 50 |
C. albicans | 200 |
These findings suggest that the compound exhibits promising potential as an antimicrobial agent.
Case Studies
- USP28 Inhibition : A study highlighted the synthesis of new triazolo-pyrimidine derivatives that inhibited USP28, leading to decreased levels of c-Myc in gastric cancer cells. This suggests that similar compounds could be developed as targeted therapies for cancers driven by c-Myc overexpression .
- Anxiety Disorders : Research into orexin receptor antagonists has shown that compounds with similar structures can reduce anxiety-like behaviors in rodent models. This points towards the potential use of this compound in treating anxiety disorders .
Propiedades
IUPAC Name |
4-methyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6/c1-8-2-3-11-10(14-8)15-6-9(7-15)16-12-4-5-13-16/h2-5,9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIVRIGKSPVXNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.